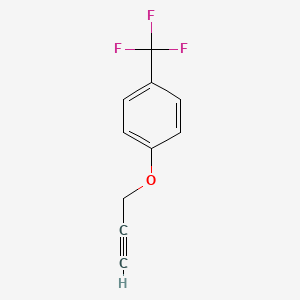

3-(p-Trifluoromethylphenoxy)-1-propyne

説明

3-(p-Trifluoromethylphenoxy)-1-propyne is an organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propyne chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Trifluoromethylphenoxy)-1-propyne typically involves the etherification of 1-chloro-4-trifluoromethylbenzene with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

3-(p-Trifluoromethylphenoxy)-1-propyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bond in the propyne chain to a double or single bond, leading to different saturated or unsaturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

科学的研究の応用

One of the most notable applications of 3-(p-Trifluoromethylphenoxy)-1-propyne is in the development of pharmaceuticals, particularly as a precursor for antidepressants. The compound is structurally related to fluoxetine (Prozac), which is known for its serotonin reuptake inhibition properties .

Case Study: Fluoxetine Development

- Objective : To explore the efficacy of fluoxetine derivatives in treating depression.

- Method : Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine from this compound.

- Results : The derivative exhibited significant serotonin uptake inhibition, demonstrating a higher potency compared to non-fluorinated analogs .

Synthetic Applications in Organic Chemistry

Beyond pharmacology, this compound serves as a versatile building block in organic synthesis. It is used to create various compounds, including beta-hydroxytriazoles and indoles, which are crucial in medicinal chemistry .

Table 2: Synthetic Pathways Using this compound

| Target Compound | Reaction Type | Conditions |

|---|---|---|

| Beta-hydroxytriazoles | Nucleophilic substitution | Base-catalyzed reaction |

| Indoles | Cyclization | Heat under reflux |

Environmental and Agricultural Applications

Research indicates potential uses of this compound in developing herbicides. Its structure allows for selective targeting of specific plant pathways without affecting non-target species .

Case Study: Herbicidal Activity

- Objective : To evaluate the herbicidal efficacy of propynyl-phenyl compounds.

- Method : Application of synthesized compounds in controlled agricultural settings.

- Results : Demonstrated effective weed control with minimal phytotoxicity to crops.

Conclusion and Future Directions

The compound this compound shows promise across various fields, particularly in medicinal chemistry and agriculture. Future research should focus on optimizing synthesis pathways and exploring additional biological activities to expand its application scope.

作用機序

The mechanism of action of 3-(p-Trifluoromethylphenoxy)-1-propyne and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in the context of SSRIs, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft. This action is crucial for its antidepressant effects .

類似化合物との比較

Similar Compounds

Nisoxetine: This compound differs by having an o-methoxy substituent instead of the p-trifluoromethyl group, leading to different pharmacological properties.

Uniqueness

3-(p-Trifluoromethylphenoxy)-1-propyne is unique due to its specific trifluoromethyl group positioning and the presence of a propyne chain.

生物活性

3-(p-Trifluoromethylphenoxy)-1-propyne is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, effects on neurotransmitter uptake, and potential therapeutic applications, supported by relevant data and case studies.

The compound features a trifluoromethyl group attached to a phenoxy moiety, contributing to its lipophilicity and biological activity. The molecular structure can be represented as follows:

- Chemical Formula : C12H10F3O

- Molecular Weight : 232.21 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin. It acts as a selective inhibitor of serotonin uptake, which is critical in treating various mood disorders.

Key Findings:

- Serotonin Uptake Inhibition : Studies indicate that the compound inhibits serotonin (5-HT) uptake in rat brain synaptosomes with a competitive inhibition constant (Ki) of M, demonstrating high potency compared to norepinephrine (NE) and dopamine uptake inhibition .

- Duration of Action : The effects persist for up to 24 hours post-administration, indicating a long duration of action that may be beneficial for therapeutic use .

Biological Activity Overview

Case Studies and Research Applications

Several studies have investigated the biological implications of this compound:

- Antidepressant Research : In a controlled study, rats treated with varying doses (1 to 10 mg/kg) exhibited significant increases in brain serotonin levels compared to control groups treated with 4-chloroamphetamine. This suggests potential use in developing antidepressant therapies .

- Comparative Studies with Tricyclic Antidepressants : Unlike traditional tricyclic antidepressants that affect multiple neurotransmitter systems, this compound selectively inhibits serotonin uptake without significantly impacting norepinephrine levels in vivo. This selectivity could lead to fewer side effects associated with broader-spectrum antidepressants .

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile:

特性

IUPAC Name |

1-prop-2-ynoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRORDTRRXFYCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315933 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-78-4 | |

| Record name | NSC298260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。